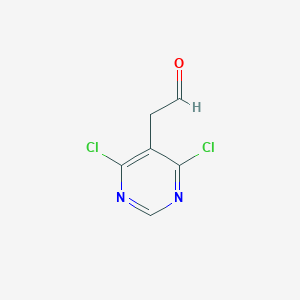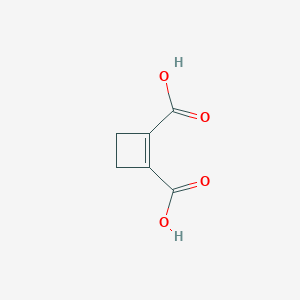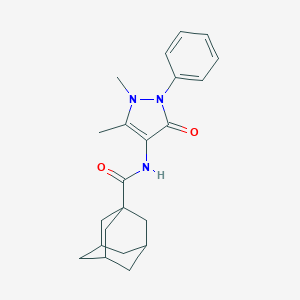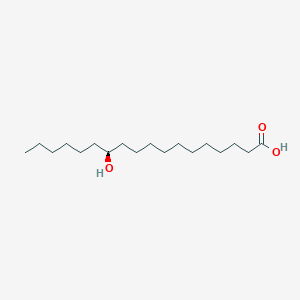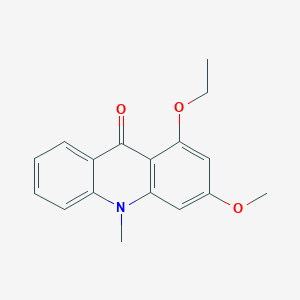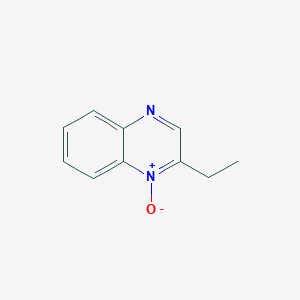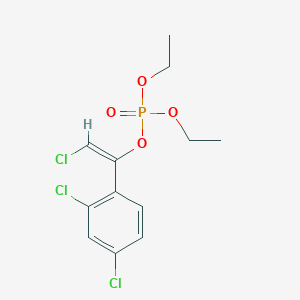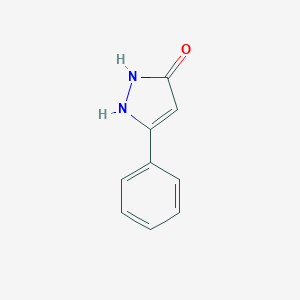
3-Phenyl-1H-pyrazol-5-ol
Descripción general
Descripción
The compound 3-Phenyl-1H-pyrazol-5-ol is a derivative of the pyrazole class, which exhibits interesting tautomeric behavior. Tautomerism is a phenomenon where compounds with the same molecular formula exist in multiple forms due to the transfer of a proton within the molecule. The tautomerism of pyrazolone derivatives has been a subject of study to understand their structural and spectral characteristics, as well as their behavior in different solvents and conditions .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) was performed using aryl aldehydes and 1-phenyl-3-methyl-5-pyrazolone in the presence of Ce(SO4)2.4H2O as a catalyst, which proved to be an efficient and environmentally friendly method . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involved a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray crystallography and NMR spectroscopy. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was determined to establish the predominant tautomeric form in the solid state . Additionally, the structure of a non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole was elucidated using X-ray and solid-state NMR, revealing a dynamic equilibrium between tautomers .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives is influenced by their tautomeric forms and the presence of substituents. The influence of functional groups on the tautomeric behavior and energy band gaps of conjugated pyrazoles has been demonstrated, with the energy gap being affected by the substitution of different functional groups . The chemical reactions involving pyrazole derivatives can lead to various biological activities, as seen in the synthesis of compounds with potential antidepressant activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure and tautomerism. The frontier molecular orbitals, dipole moment, and electron charges distribution of these compounds have been computed using density functional theory (DFT), providing insights into their electronic properties . The fluorescent properties of pyrazole derivatives and their complexes have also been studied, showing aggregation-induced emission behavior . Additionally, the infrared spectrum, structural and optical properties, and molecular docking studies of these compounds have been conducted to predict their biological activities .
Aplicaciones Científicas De Investigación
Preparation of 4,4′-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Methods of Application : The synthesis involves the use of a magnetically separable nanocatalyst for the solvent-free preparation of the derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) and arylaldehydes (1 eq.) .
- Results : The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
Antioxidant and Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives have been evaluated for their antioxidant and anticancer activities .
- Methods of Application : The derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .
- Results : All compounds have good radical scavenging activity, and half of them are more active than ascorbic acid used as standard. Several derivatives proved to be cytotoxic in the RKO cell line .
Development of Regiocontrolled Methylation Processes
- Scientific Field : Organic Chemistry
- Application Summary : 5-Methyl-1-phenyl-1H-pyrazol-3-ol derivatives are used in the development of regiocontrolled N-, O-, and C-methylation processes.
- Methods of Application : These processes have been utilized for the synthesis of polyfluorinated antipyrine analogs.
- Results : The specific results or outcomes of these processes are not provided in the source.
Use as Fungicides, Pesticides, and Dye-stuffs
- Scientific Field : Industrial Chemistry
- Application Summary : 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s have been employed as fungicides, pesticides, and dye-stuffs .
- Methods of Application : The condensation of aldehydes with two equivalents of 3-methyl-1-phenyl-5-pyrazolone is a known used route for synthesizing these compounds .
- Results : The specific results or outcomes of these applications are not provided in the source .
Synthesis of Aromatized 4-amino Alkylated-1H-pyrazol-5-ol
- Scientific Field : Organic Chemistry
- Application Summary : An economic and efficient amphiphile (SDS) catalysed one pot synthesis of the aromatized 4-amino alkylated-1H-pyrazol-5-ol via a Mannich type reaction .
- Methods of Application : The reaction involves aromatic aldehyde, secondary amine and 3-methyl-1-phenyl-5-pyrazolinone in water .
- Results : The specific results or outcomes of this synthesis are not provided in the source .
Preparation of Core–Shell Magnetic Nanomaterials
- Scientific Field : Nanotechnology
- Application Summary : A new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), has been synthesized and characterized . This nanomaterial has been used as a catalyst for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Methods of Application : The synthesis involves the use of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) and arylaldehydes (1 eq.) .
- Results : The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
Biological Activities of 1,3-Diazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of these applications are not provided in the source .
Preparation of Core–Shell Magnetic Nanomaterials
- Scientific Field : Nanotechnology
- Application Summary : A new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), has been synthesized and characterized . This nanomaterial has been used as a catalyst for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Methods of Application : The synthesis involves the use of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) and arylaldehydes (1 eq.) .
- Results : The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
Biological Activities of 1,3-Diazole Derivatives
- Scientific Field : Medicinal Chemistry
- Application Summary : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results : The specific results or outcomes of these applications are not provided in the source .
Direcciones Futuras
Pyrazole derivatives, including “3-Phenyl-1H-pyrazol-5-ol”, continue to be a fertile source of biologically important molecules. Future research may focus on developing new synthetic methods, studying the relationships between chemical structure and reactivity of organic compounds, and exploring the diverse biological activities of these compounds .
Propiedades
IUPAC Name |
5-phenyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHCQNBWOZXHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344154 | |
| Record name | 5-Phenyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1H-pyrazol-5-ol | |
CAS RN |
27412-71-1 | |
| Record name | 5-Phenyl-2H-pyrazol-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

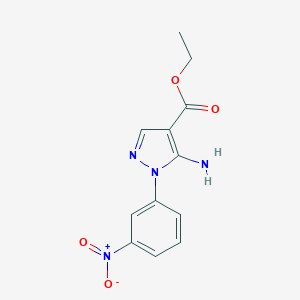
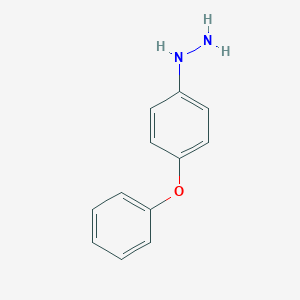
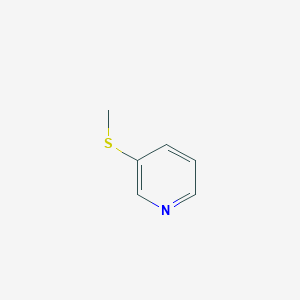
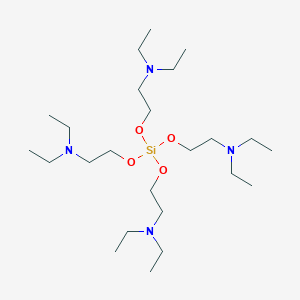
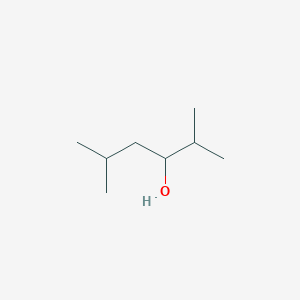
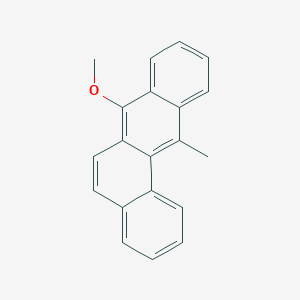
![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
